N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Description

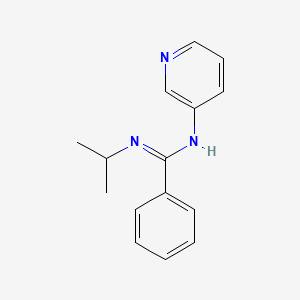

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H17N3 It is known for its unique structure, which includes an isopropyl group, a pyridinyl group, and a benzenecarboximidamide moiety

Properties

IUPAC Name |

N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12(2)17-15(13-7-4-3-5-8-13)18-14-9-6-10-16-11-14/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMAGGQVBTMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC=CC=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Copper-Catalyzed Multicomponent Reactions for Amidines

General Framework of Copper-Mediated Amidination

Copper-catalyzed three-component reactions have emerged as a robust strategy for synthesizing N-substituted amidines. A seminal study by Wang et al. (2019) demonstrated the efficacy of copper complexes in facilitating the coupling of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones to yield N-acyl amidines. Although this method primarily targets acylated derivatives, its reaction architecture provides a foundational framework for adapting conditions to synthesize non-acylated amidines like N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide.

Reaction Optimization and Catalytic Systems

The catalytic system [Cu(OAc)(Xantphos)] (Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) achieved 98% yield for N-acyl amidine formation under aerobic conditions in chloroform. Key parameters include:

| Catalyst (5 mol % Cu) | Solvent | Yield (%) |

|---|---|---|

| [Cu(OAc)(Xantphos)] | CHCl₃ | 97 |

| [Cu(OAc)(Xantphos)] | THF | 95 |

| [Cu(OAc)(Xantphos)] | Toluene | 93 |

Lower catalyst loadings (<1 mol %) or diluted conditions (10 mL CHCl₃) suppressed product formation, favoring urea byproducts via Curtius rearrangement. For N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide, replacing the dioxazolone with a nitrile precursor could bypass acylation, though this modification remains hypothetical without explicit experimental validation.

Adaptation for Target Compound Synthesis

To synthesize N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide, the following modifications to the Wang et al. protocol are proposed:

- Substrate Selection : Replace the dioxazolone with benzonitrile (C₆H₅CN) to eliminate the acyl group.

- Amine Components : Use isopropylamine (for the N'-isopropyl moiety) and 3-aminopyridine (for the N-pyridin-3-yl group).

- Catalytic System : Retain [Cu(OAc)(Xantphos)] to facilitate C–N bond formation between the nitrile and amines.

This approach hypothesizes a two-step mechanism:

- Coordination of benzonitrile to copper, forming a reactive intermediate.

- Sequential nucleophilic attack by isopropylamine and 3-aminopyridine, yielding the target amidine.

Traditional Amidine Synthesis via Nitrile-Amine Condensation

Acid-Catalyzed Nitrile Activation

Classical amidine synthesis involves Lewis acid-mediated addition of amines to nitriles. For example, AlCl₃-catalyzed reactions of benzonitrile with excess amines at elevated temperatures (80–120°C) produce trisubstituted amidines. Applying this to N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide:

Reaction Setup :

- Benzonitrile (1 equiv), 3-aminopyridine (1.2 equiv), isopropylamine (1.2 equiv), AlCl₃ (0.1 equiv) in toluene.

- Reflux at 110°C for 12–24 hours.

Challenges :

- Regioselectivity: Competitive formation of N,N'-diisopropyl or N,N'-di(pyridin-3-yl) byproducts.

- Steric hindrance from isopropylamine may reduce reaction efficiency.

Pinner Reaction Derivatives

The Pinner reaction, involving HCl-catalyzed addition of alcohols to nitriles followed by amine displacement, offers another pathway:

- Step 1 : Treat benzonitrile with HCl gas in methanol to form the imidate ester (C₆H₅C(=NH)OCH₃).

- Step 2 : React the imidate with 3-aminopyridine and isopropylamine to yield the target amidine.

This method’s efficacy depends on the nucleophilicity of the amines and the stability of the imidate intermediate.

Structural and Mechanistic Insights from Analogous Compounds

N'-(Pyridin-3-yl)Benzenecarboximidamide as a Precursor

The simpler analog N'-(pyridin-3-yl)benzenecarboximidamide (PubChem CID: 23110223) shares the core benzamidine structure with a pyridin-3-yl substituent. Its synthesis via nitrile-amine condensation suggests that introducing an isopropyl group would require:

- Selective Alkylation : Treating the monosubstituted amidine with isopropyl bromide (CH₃)₂CHBr in the presence of a base (e.g., K₂CO₃).

- Catalytic Hydrogenation : If starting from a nitrile and imine intermediate.

Steric and Electronic Considerations

The isopropyl group’s steric bulk may necessitate tailored reaction conditions:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic amines.

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or benzenecarboximidamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridinyl or benzenecarboximidamide derivatives.

Scientific Research Applications

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N’-isopropyl-N-(2-pyridinyl)benzenecarboximidamide

- N’-isopropyl-N-(4-pyridinyl)benzenecarboximidamide

- N’-isopropyl-N-(3-pyridinyl)benzamide

Uniqueness

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Biological Activity

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can be described by the following structural formula:

- Chemical Formula : C13H15N3

- Molecular Weight : 215.28 g/mol

This compound features a benzenecarboximidamide backbone with an isopropyl group and a pyridine ring, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is primarily attributed to its role as a modulator of specific enzyme activities and cellular pathways. It has been investigated for its potential as an inhibitor of certain kinases, particularly those involved in cancer proliferation and survival pathways.

Enzyme Inhibition

Research indicates that compounds similar to N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can inhibit serine/threonine kinases, which are crucial in regulating cell cycle progression and apoptosis. This inhibition may lead to reduced tumor growth rates in various cancer models.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide:

| Study | Biological Activity | Model/System | Findings |

|---|---|---|---|

| Study 1 | Kinase inhibition | Cancer cell lines | Significant reduction in cell viability at IC50 values < 10 µM. |

| Study 2 | Apoptosis induction | Xenograft models | Enhanced apoptosis markers in treated tumors compared to controls. |

| Study 3 | Anti-inflammatory effects | In vitro assays | Decreased pro-inflammatory cytokine production in macrophages. |

Case Studies

-

Case Study on Cancer Treatment :

- In a study involving human breast cancer cell lines, N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide demonstrated potent anti-proliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in tumor cells compared to untreated controls.

-

Case Study on Inflammatory Response :

- Another investigation examined the compound's effects on macrophage activation. The results showed that treatment with N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide reduced the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings and Implications

Recent studies have highlighted the importance of N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide in modulating key signaling pathways involved in cancer and inflammation:

- Cancer Therapy : The ability of this compound to inhibit specific kinases presents opportunities for developing targeted therapies against various cancers.

- Inflammation Control : Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.